CDK1/CycB Enzymatic Potency versus the 5-Des-Chloro Analog (Patent Head-to-Head Comparison)
In a direct head-to-head comparison within the same patent and assay system, the 5‑chloro substituted compound (designated as Example 2 in US8802686B2; structurally bearing a 5‑Cl on the pyrimidine ring) inhibits CDK1/CycB with an IC₅₀ of 4 nM [1]. The corresponding 5‑des‑chloro analog (hydrogen at position 5) shows an IC₅₀ of 18 nM [1]. The 4.5‑fold potency difference is attributed to the chlorine atom occupying a hydrophobic cleft adjacent to the hinge region, as supported by the patent’s extensive SAR table [1].
| Evidence Dimension | CDK1/CycB enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM (Compound Example 2, 5‑Cl substituted anilinopyrimidine) |
| Comparator Or Baseline | 5‑Des‑chloro analog: IC₅₀ = 18 nM |
| Quantified Difference | 4.5-fold improvement in potency |
| Conditions | Kinase activity assay: CDK1/CycB, pH 8.0, 2°C, scintillation counting readout; data extracted from US8802686B2 Biological Examples [1]. |
Why This Matters
This demonstrates that the 5‑chloro substituent is a potency-determining feature for the CDK1 subtype; procuring the des‑chloro analog as a substitute would introduce a 4.5-fold underestimate of inhibitory activity in CDK1-dependent models.
- [1] Lienau P, Lucking U, Siemeister G, Jautelat R, Schulze J. Sulfone-substituted anilinopyrimidine derivatives as CDK inhibitors, the production thereof, and use as a medicine. US Patent 8,802,686 B2. 2014 Aug 12. View Source
